2-Phenyl-1,3-Benzoxazol-6-amin

Übersicht

Beschreibung

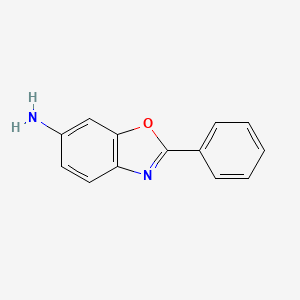

2-Phenyl-1,3-benzoxazol-6-amine is a heterocyclic aromatic compound that features a benzoxazole core with a phenyl group at the 2-position and an amine group at the 6-position

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 2-Phenyl-1,3-benzoxazol-6-amine is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD) salvage pathway . NAD plays a pivotal role in energy metabolism, and boosting NAD has positive effects on metabolic regulation .

Mode of Action

2-Phenyl-1,3-benzoxazol-6-amine acts as a potent NAMPT activator . It increases cellular NAD levels by activating NAMPT . This activation leads to changes in the cellular metabolism and energy production processes .

Biochemical Pathways

The compound affects the NAD salvage pathway . By activating NAMPT, it increases the conversion of nicotinamide (NAM) back to NAD . This leads to an increase in the cellular NAD levels, which in turn affects many metabolic processes in cells .

Result of Action

The activation of NAMPT and the subsequent increase in cellular NAD levels can have several molecular and cellular effects. For instance, it has been reported that a compound similar to 2-Phenyl-1,3-benzoxazol-6-amine showed remarkable cytotoxicity with GI50 values ranging between 0.589–14.3 µM in the representative nine subpanels of human tumor cell lines . Further, flow cytometry analysis demonstrated that the compound exerted cell cycle arrest at G2/M phase and showed dose-dependent enhancement in apoptosis in K-562 leukemia cancer cells .

Biochemische Analyse

Biochemical Properties

2-Phenyl-1,3-benzoxazol-6-amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which is involved in the nicotinamide adenine dinucleotide salvage pathway . This interaction leads to an increase in cellular nicotinamide adenine dinucleotide levels, which is essential for energy metabolism. Additionally, 2-Phenyl-1,3-benzoxazol-6-amine has been shown to interact with various proteins and other biomolecules, enhancing its biological activity .

Cellular Effects

The effects of 2-Phenyl-1,3-benzoxazol-6-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been observed to activate nicotinamide phosphoribosyltransferase, leading to increased nicotinamide adenine dinucleotide levels and improved metabolic regulation . This activation can result in various cellular effects, including enhanced energy production and reduced oxidative stress.

Molecular Mechanism

At the molecular level, 2-Phenyl-1,3-benzoxazol-6-amine exerts its effects through specific binding interactions with biomolecules. It binds to nicotinamide phosphoribosyltransferase, activating the enzyme and increasing nicotinamide adenine dinucleotide levels . This binding interaction is crucial for the compound’s role in energy metabolism and cellular regulation. Additionally, 2-Phenyl-1,3-benzoxazol-6-amine may inhibit or activate other enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1,3-benzoxazol-6-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Phenyl-1,3-benzoxazol-6-amine remains stable under specific conditions, allowing for sustained biological activity. Its degradation over time can lead to a decrease in efficacy and potential changes in cellular responses .

Dosage Effects in Animal Models

The effects of 2-Phenyl-1,3-benzoxazol-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic regulation and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 2-Phenyl-1,3-benzoxazol-6-amine.

Metabolic Pathways

2-Phenyl-1,3-benzoxazol-6-amine is involved in several metabolic pathways, including the nicotinamide adenine dinucleotide salvage pathway . It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide . This interaction is essential for maintaining cellular energy levels and regulating metabolic flux. Additionally, 2-Phenyl-1,3-benzoxazol-6-amine may influence other metabolic pathways, leading to changes in metabolite levels and overall cellular function .

Transport and Distribution

The transport and distribution of 2-Phenyl-1,3-benzoxazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity. Understanding the transport mechanisms is essential for optimizing the therapeutic potential of 2-Phenyl-1,3-benzoxazol-6-amine and minimizing potential side effects .

Subcellular Localization

2-Phenyl-1,3-benzoxazol-6-amine exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects. Understanding the subcellular localization of 2-Phenyl-1,3-benzoxazol-6-amine can provide insights into its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetonitrile at elevated temperatures (60-110°C) for several hours .

Industrial Production Methods: Industrial production of benzoxazole derivatives, including 2-Phenyl-1,3-benzoxazol-6-amine, often employs continuous flow reactors to enhance efficiency and yield. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide are used to facilitate the reaction . The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also gaining traction in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, FeCl3; conditions: solvent (e.g., toluene), temperature (110°C), time (24 hours).

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzoxazole: Lacks the amine group at the 6-position, resulting in different reactivity and biological activity.

2-Phenylbenzimidazole: Contains a benzimidazole core instead of a benzoxazole core, leading to distinct chemical properties and applications.

2-Phenylbenzothiazole: Features a benzothiazole core, which imparts different electronic and steric properties compared to benzoxazole.

Uniqueness: 2-Phenyl-1,3-benzoxazol-6-amine is unique due to the presence of both the phenyl group and the amine group, which confer specific reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in various fields .

Biologische Aktivität

Overview

2-Phenyl-1,3-benzoxazol-6-amine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzoxazole core with a phenyl group at the 2-position and an amine group at the 6-position, which contributes to its unique reactivity and biological properties.

The primary mechanism of action for 2-Phenyl-1,3-benzoxazol-6-amine involves its interaction with Nicotinamide Phosphoribosyltransferase (NAMPT) . This enzyme plays a crucial role in the NAD salvage pathway , which is vital for cellular metabolism and energy production. The activation of NAMPT by this compound leads to increased levels of nicotinamide adenine dinucleotide (NAD), resulting in various cellular effects such as enhanced cell survival, proliferation, and metabolic activity .

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Phenyl-1,3-benzoxazol-6-amine exhibit significant antimicrobial properties. A study synthesized several benzoxazole derivatives and tested them against various bacteria and fungi. The results indicated potent antibacterial activity against Escherichia coli and moderate antifungal activity against Candida albicans at concentrations as low as 25 μg/mL. The antibacterial action was linked to the inhibition of DNA gyrase , an essential enzyme for bacterial DNA replication .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Phenyl-1,3-benzoxazol-6-amine | E. coli | 25 μg/mL |

| 2-Phenyl-1,3-benzoxazol-6-amine | Staphylococcus aureus | Not specified |

| 2-Phenyl-1,3-benzoxazol-6-amine | Candida albicans | Not specified |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxicity in various human tumor cell lines. For instance, compounds similar to 2-Phenyl-1,3-benzoxazol-6-amine displayed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.589 to 14.3 µM across different cancer cell lines. This suggests a promising therapeutic potential in oncology.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the benzoxazole core can significantly affect biological activity. For example:

- The presence of an amine group enhances interaction with biological targets.

- Substituents on the phenyl ring can modulate the compound's reactivity and selectivity towards specific enzymes or receptors .

Case Studies

- Antimicrobial Study : A series of synthesized benzoxazole derivatives were evaluated for their antimicrobial efficacy against clinical strains of bacteria and fungi. The study highlighted that compounds with specific substitutions on the benzoxazole ring exhibited enhanced antibacterial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .

- Cancer Cell Line Study : In a separate investigation, researchers assessed the cytotoxic effects of 2-Phenyl-1,3-benzoxazol-6-amine on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

2-phenyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXUMLHOUWCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354035 | |

| Record name | 2-phenyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53421-88-8 | |

| Record name | 2-phenyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.